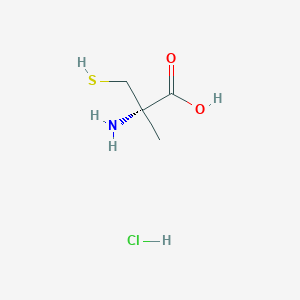

(2S)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group, a thiol group, and a carboxylic acid group. The compound is often used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride typically involves the esterification of the corresponding amino acid with methanol in the presence of trimethylchlorosilane. This method is advantageous due to its mild reaction conditions and high yields . The reaction is carried out at room temperature, making it a convenient and efficient process.

Industrial Production Methods

Industrial production of this compound often involves the large-scale esterification of amino acids using similar methods as described above. The use of methanol and trimethylchlorosilane is common due to the simplicity and efficiency of the process.

Análisis De Reacciones Químicas

Oxidation Reactions

The thiol group undergoes oxidation to form disulfide bonds. This process is critical in biochemical redox regulation and synthetic applications.

Key Findings :

- Oxidation with H₂O₂ at neutral pH forms stable disulfide-linked dimers .

- Controlled iodine oxidation in aqueous NH₄OH yields quantifiable disulfide products .

Substitution Reactions

The thiol group acts as a nucleophile, participating in alkylation and protection/deprotection strategies.

Experimental Data :

- Allylation proceeds at 78% yield under mild alkaline conditions .

- tert-Butyl protection achieves 81% efficiency at 50°C .

Acid/Base-Mediated Hydrolysis

The compound undergoes selective cleavage under acidic or basic conditions, critical for synthetic intermediate manipulation.

Mechanistic Insight :

- Acidic hydrolysis (HCl) disrupts cyclic intermediates, regenerating the free thiol .

- Basic conditions (LiOH) selectively remove protecting groups without affecting the thiol .

Stability Under Ambient Conditions

The compound exhibits pH-dependent stability, with degradation pathways influenced by redox environment.

Thermal Stability :

Interaction with Biomolecules

The thiol and amino groups enable interactions with proteins and enzymes, modulating biological activity.

Case Study :

Comparative Reactivity with Analogues

Aplicaciones Científicas De Investigación

(2S)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride is used in a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its role in various biological processes.

Medicine: It has potential therapeutic applications due to its unique chemical properties.

Industry: The compound is used in the production of various chemical products.

Mecanismo De Acción

The mechanism of action of (2S)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and thiol group play crucial roles in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in redox reactions, which are essential for its biological activity.

Comparación Con Compuestos Similares

Similar Compounds

L-Cysteine: Similar in structure but lacks the methyl group.

L-Methionine: Contains a sulfur atom but in a different functional group.

L-Serine: Similar amino acid but with a hydroxyl group instead of a thiol group.

Uniqueness

(2S)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride is unique due to the presence of both an amino group and a thiol group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various scientific research applications.

Actividad Biológica

(2S)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride, commonly referred to as (S)-cysteine hydrochloride , is a sulfur-containing amino acid that plays a significant role in various biological processes. This compound is characterized by its unique structure, which includes an amino group, a carboxylic acid group, and a thiol group. The biological activity of this compound is primarily attributed to its antioxidant properties, involvement in protein synthesis, and participation in redox reactions.

Chemical Structure and Properties

The molecular formula of this compound is C5H12N2O2S with a molecular weight of approximately 242.3 g/mol. Its structure can be summarized as follows:

| Component | Description |

|---|---|

| Amino Group | -NH₂ |

| Carboxylic Acid | -COOH |

| Thiol Group | -SH |

| Hydrochloride Salt | Enhances solubility in water |

1. Antioxidant Properties

The thiol group (-SH) in (S)-cysteine is crucial for its antioxidant capabilities. It acts as a scavenger of free radicals, thereby protecting cells from oxidative stress. This property is vital in preventing cellular damage associated with various diseases, including neurodegenerative disorders and cancer.

2. Role in Protein Synthesis

(S)-cysteine serves as a precursor for the synthesis of proteins and peptides. It is integral to the formation of disulfide bonds, which are essential for the structural stability of proteins. Research indicates that isotopically labeled (S)-cysteine can be utilized to study protein dynamics and interactions through techniques such as mass spectrometry.

3. Redox Biology

The compound plays a significant role in maintaining cellular redox balance. The thiol group readily participates in oxidation-reduction reactions, making it a valuable tool for investigating redox biology and oxidative stress mechanisms. Studies have shown that (S)-cysteine can influence the activity of various enzymes involved in these processes.

Material Science

Due to its unique functional groups, (S)-cysteine hydrochloride has potential applications in material science. It can participate in bonding with other molecules and contribute to metal binding properties, making it suitable for developing biosensors or drug delivery systems.

Case Studies

- Oxidative Stress and Neuroprotection : A study demonstrated that administration of (S)-cysteine reduced oxidative stress markers in neuronal cells exposed to ischemia, suggesting its protective role against neurodegenerative diseases .

- Cancer Research : Research has indicated that (S)-cysteine derivatives exhibit anticancer properties by modulating redox states within cancer cells, potentially inhibiting tumor growth .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other sulfur-containing compounds:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| Cysteine | Contains a thiol group | Precursor to glutathione; involved in detoxification |

| Homocysteine | Similar backbone; sulfur-containing | Associated with cardiovascular diseases |

| Methionine | Essential amino acid; contains sulfur | Precursor for cysteine; involved in methylation |

| Taurine | Not an amino acid; contains sulfur | Functions as a neurotransmitter |

Propiedades

IUPAC Name |

(2S)-2-amino-2-methyl-3-sulfanylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S.ClH/c1-4(5,2-8)3(6)7;/h8H,2,5H2,1H3,(H,6,7);1H/t4-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGCVRLGTQSVGF-PGMHMLKASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS)(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CS)(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.